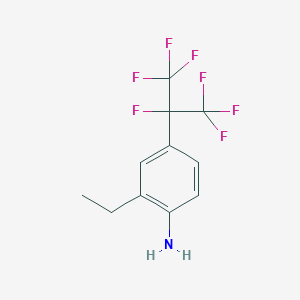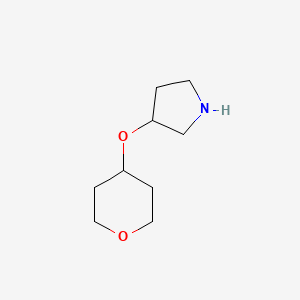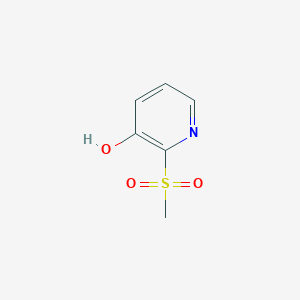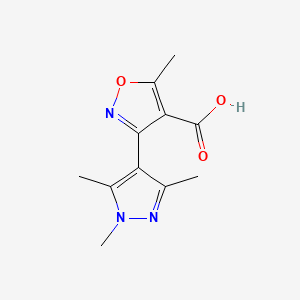
3-(2,3,4-Trifluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,4-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluorophenyl)butanoic acid typically involves the reaction of 2,3,4-trifluorobenzene with butanoic acid derivatives. One common method includes the use of 2,3,4-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc in tetrahydrofuran to form ethyl 4-(2,3,4-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using sodium hydroxide and subsequently acidified with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the generation of hazardous waste. The use of readily available and inexpensive raw materials makes this method economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(2,3,4-Trifluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of DPP-4 inhibitors, it plays a crucial role in modulating the activity of the DPP-4 enzyme, which is involved in glucose metabolism. The trifluorophenyl group enhances the compound’s binding affinity and specificity towards its target .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4,5-Trifluorophenyl)butanoic acid
- 3-(2,4,6-Trifluorophenyl)butanoic acid
- 3-(3,4,5-Trifluorophenyl)butanoic acid
Uniqueness
3-(2,3,4-Trifluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other trifluorophenyl butanoic acid derivatives. The compound’s unique properties make it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3-(2,3,4-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-5(4-8(14)15)6-2-3-7(11)10(13)9(6)12/h2-3,5H,4H2,1H3,(H,14,15) |
InChI Key |
RYFOFKZFLVPJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


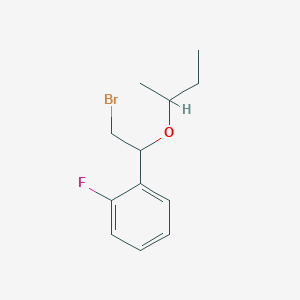
![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)

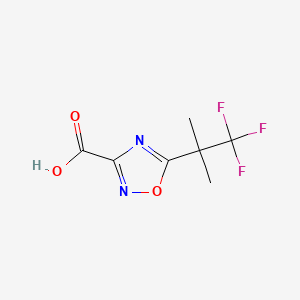
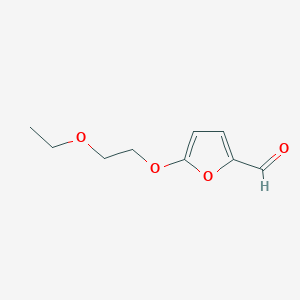
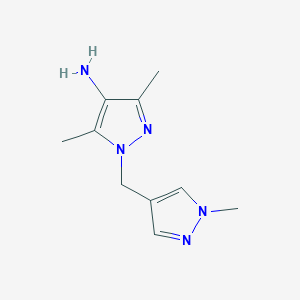
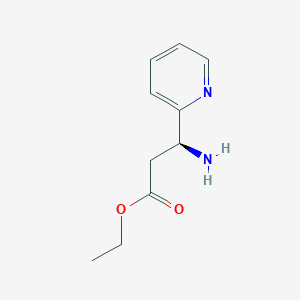
![N-[(1-chloromethanesulfonylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B13631011.png)
![2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)
